molecular formula C13H12ClN3 B146502 Proflavine hydrochloride CAS No. 952-23-8

Proflavine hydrochloride

Cat. No.: B146502
CAS No.: 952-23-8
M. Wt: 245.71 g/mol
InChI Key: PBBGTVBGXBUVLT-UHFFFAOYSA-N
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Description

Proflavine hydrochloride is a brown powder. (NTP, 1992)
3,6-diaminoacridine monohydrochloride is a hydrochloride resulting from the reaction of equimolar amounts of 3,6-diaminoacridine and hydrogen chloride. It has a role as an antibacterial agent, an antiseptic drug, an intercalator and a carcinogenic agent. It contains a 3,6-diaminoacridine(1+).

Mechanism of Action

Target of Action

The primary target of acridine-3,6-diamine hydrochloride is DNA . It acts by intercalating DNA, disrupting DNA synthesis, and leading to high levels of mutation in the copied DNA strands . This prevents bacterial reproduction .

Mode of Action

Acridine-3,6-diamine hydrochloride interacts with its target, DNA, through a process known as intercalation . Intercalation is a process where the compound inserts itself between the base pairs of the DNA double helix . This disrupts DNA synthesis and leads to mutations in the copied DNA strands . The planar form of the compound, characterized by its three planar aromatic rings, each with a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations, makes intercalation into double-stranded DNA quite likely .

Biochemical Pathways

The primary biochemical pathway affected by acridine-3,6-diamine hydrochloride is DNA synthesis . By intercalating DNA, the compound disrupts the normal process of DNA replication . This leads to mutations in the copied DNA strands, which can prevent bacterial reproduction .

Pharmacokinetics

It’s known that the compound is used topically, mainly in wound dressings . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.

Result of Action

The result of the action of acridine-3,6-diamine hydrochloride is the prevention of bacterial reproduction . By disrupting DNA synthesis and causing mutations in the copied DNA strands, the compound inhibits the ability of bacteria to reproduce . This makes it an effective antiseptic, particularly for treating infected wounds .

Biochemical Analysis

Biochemical Properties

Acridine-3,6-diamine hydrochloride has been found to interact with DNA and related enzymes. The compound’s mode of action is principally due to DNA intercalation . This intercalation is fueled by charge transfer and π-stacking interactions, which sandwich the polyaromatic chromophore between the base pairs of the double helix and eventually cause the helical structure to unwind .

Cellular Effects

The effects of Acridine-3,6-diamine hydrochloride on cells are significant. It has been shown that this compound can lead to mutations in viruses and bacteria and DNA-breaking in cells . This is possibly due to the ability of Acridine-3,6-diamine hydrochloride to stabilize DNA-topoisomerase II intermediates .

Molecular Mechanism

The molecular mechanism of Acridine-3,6-diamine hydrochloride involves its interaction with DNA. The compound intercalates into DNA, disrupting its structure and function . This intercalation is likely due to the planar form of the compound, which allows it to fit between the base pairs of the DNA double helix .

Temporal Effects in Laboratory Settings

It is known that both the fluorescence and the triplet excited-state generation of this compound are quenched after intercalation into DNA, due to ultrafast non-radiative channels .

Metabolic Pathways

Given its interaction with DNA, it is likely that it plays a role in pathways involving DNA synthesis and repair .

Transport and Distribution

Given its ability to intercalate into DNA, it is likely that it is transported to the nucleus of cells .

Subcellular Localization

Acridine-3,6-diamine hydrochloride is likely to be localized in the nucleus of cells due to its ability to intercalate into DNA . This localization could potentially affect its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Properties

IUPAC Name

acridine-3,6-diamine;hydrochloride
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InChI

InChI=1S/C13H11N3.ClH/c14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;/h1-7H,14-15H2;1H
Source PubChem
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InChI Key

PBBGTVBGXBUVLT-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N.Cl
Source PubChem
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Molecular Formula

C13H11N3.HCl, C13H12ClN3
Record name PROFLAVINE HYDROCHLORIDE
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Related CAS

952-23-8, 531-73-7
Record name 3,6-Acridinediamine, hydrochloride (1:1)
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DSSTOX Substance ID

DTXSID8021191
Record name Proflavin hydrochloride
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Molecular Weight

245.71 g/mol
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Physical Description

Proflavine hydrochloride is a brown powder. (NTP, 1992)
Record name PROFLAVINE HYDROCHLORIDE
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Solubility

5 to 10 mg/mL at 68 °F (NTP, 1992)
Record name PROFLAVINE HYDROCHLORIDE
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CAS No.

952-23-8, 7459-75-8
Record name PROFLAVINE HYDROCHLORIDE
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Record name 3,6-Acridinediamine, hydrochloride (1:?)
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Record name Acridine, 3,6-diamino-, hydrochloride
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Record name Proflavin hydrochloride
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Record name Proflavine hydrochloride
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Record name 3,6-diaminoacridine hydrochloride
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Record name PROFLAVINE MONOHYDROCHLORIDE
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Melting Point

518 °F DECOMPOSES (NTP, 1992)
Record name PROFLAVINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3,6-Diaminoacridine hydrochloride interact with its target and what are the downstream effects?

A1: 3,6-Diaminoacridine hydrochloride is known to intercalate into DNA, inserting itself between the base pairs. [, ] This interaction disrupts DNA replication and transcription, ultimately leading to bacterial cell death. [, ] Studies have shown that carbon nanocages can efficiently adsorb 3,6-Diaminoacridine hydrochloride, potentially protecting DNA from its intercalating effects. []

Q2: What is the structural characterization of 3,6-Diaminoacridine hydrochloride?

A2: While the provided abstracts do not explicitly detail the molecular formula, weight, or spectroscopic data of 3,6-Diaminoacridine hydrochloride, it is an acridine derivative with the chemical formula C13H11N3·HCl. Its structure consists of a three-ring acridine core with amino groups substituted at the 3 and 6 positions.

Q3: What are the applications of 3,6-Diaminoacridine hydrochloride in analytical methods?

A3: Research indicates that 3,6-Diaminoacridine hydrochloride, in conjunction with moxalactam, can be utilized in a selective medium for the impedimetric detection of Listeria species. [] This method allows for the rapid and quantitative detection of Listeria monocytogenes, L. innocua, and L. welshimeri within 36 hours. []

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